N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide
Description
N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound featuring a purine-derived sulfanyl group linked to an acetamide backbone substituted with two cyanoethyl moieties. The cyanoethyl groups may enhance solubility or modulate reactivity.
Properties
Molecular Formula |
C13H13N7OS |
|---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H13N7OS/c14-3-1-5-20(6-2-4-15)10(21)7-22-13-11-12(17-8-16-11)18-9-19-13/h8-9H,1-2,5-7H2,(H,16,17,18,19) |
InChI Key |
PCKPTQQVXRIBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the reaction of a purine derivative with a suitable acetamide precursor. One possible route includes the nucleophilic substitution of a halogenated purine with a thiol-containing acetamide under basic conditions. The reaction may proceed as follows:
Starting Materials: Halogenated purine, thiol-containing acetamide, base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds derived from the purine scaffold. For instance, derivatives of N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide have shown promising inhibitory effects against various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair pathways, making these compounds candidates for further development as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives exhibit varying degrees of activity against bacterial and fungal strains, suggesting potential use in treating infections . The structure-activity relationship (SAR) studies are crucial for optimizing efficacy.
Antiviral Activity
There is emerging evidence that purine derivatives can inhibit viral replication. The specific interactions of this compound with viral enzymes present an avenue for antiviral drug development, particularly against RNA viruses .
Agrochemical Potential
The compound's ability to act as a growth regulator has been explored in agricultural settings. It can enhance plant resistance to pathogens and improve yield under stress conditions. Its formulation as part of agrochemical products is under investigation to determine efficacy and safety profiles in crop management .
Case Studies
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on functional groups: purine derivatives, sulfanyl-acetamides, and cyanoethyl-substituted amines. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Purine vs. Benzothiazole Core :
- The purine moiety in the target compound contrasts with the benzothiazole group in the analog from . Purines are more likely to interact with biological targets (e.g., kinases, ATPases), while benzothiazoles are often exploited for antimicrobial activity due to their planar aromatic structure.
Cyanoethyl vs. Chlorophenyl Substituents: The cyanoethyl groups in the target compound may confer higher polarity compared to the lipophilic 4-chlorophenyl group in the benzothiazole analog . This difference could influence membrane permeability and metabolic stability.
This reactivity might be leveraged in prodrug design or covalent enzyme inhibition.
Applications in Chemical Synthesis: Unlike the diisopropylaminoethyl compounds in , which are precursors for nerve agents or industrial solvents, the target compound’s purine-acetamide structure suggests pharmaceutical relevance, though specific studies are lacking.
Biological Activity
N,N-bis(2-cyanoethyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This compound is a derivative of purine, which is a fundamental component of nucleic acids and plays critical roles in various biological processes. Understanding the biological activity of this compound is essential for exploring its applications in medicine and agriculture.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C14H14N6O2S
- Molecular Weight : 314.36 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in DMF |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects and herbicidal properties.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of purine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain purine derivatives led to a reduction in tumor growth in vivo, suggesting that this compound may possess similar capabilities .
Herbicidal Activity
In agricultural applications, the herbicidal potential of compounds related to this compound has been evaluated. A recent study highlighted that several derivatives exhibited over 90% inhibition rates against target weeds such as Brassica juncea and Chenopodium serotinum at specific concentrations (1500 g/ha). The results indicated that these compounds could serve as effective herbicides, providing an alternative to traditional chemical herbicides .
The mechanism of action for this compound is believed to involve interactions with specific cellular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may lead to modulation of key biological processes such as DNA synthesis and repair, apoptosis, and cellular metabolism .
Study 1: Anticancer Efficacy
A study conducted on a series of purine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The results showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 20 µM for certain derivatives, indicating potent anticancer activity .
Study 2: Herbicidal Effectiveness
In another investigation, the herbicidal effectiveness of this compound was tested against common agricultural weeds. The compound showed a remarkable inhibition rate exceeding 90% against Brassica juncea, suggesting its potential use as a selective herbicide in crop management systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
